1-Bromo-4-(4-methylbenzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-4-(4-methylbenzyl)benzene is an organic compound with the molecular formula C14H13Br. It is a derivative of benzene, where a bromine atom is substituted at the para position of the benzene ring, and a 4-methylphenylmethyl group is attached. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(4-methylbenzyl)benzene typically involves the bromination of 4-methylbenzyl chloride. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is often followed by purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in the formation of the corresponding hydrocar
Biological Activity
1-Bromo-4-(4-methylbenzyl)benzene, also known as p-bromotoluene, is an aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a methyl group on a benzene ring, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.
- Molecular Formula : C9H10Br
- Molecular Weight : 201.08 g/mol
- CAS Number : 106-38-7
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The presence of the bromine atom can enhance the compound's ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
- Oxidative Stress Modulation : Some studies suggest that halogenated compounds can act as antioxidants or pro-oxidants, depending on their concentration and environment.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacteria and fungi, potentially making it useful in developing antimicrobial agents.
- Cytotoxic Effects : Research has shown that halogenated aromatic compounds can exhibit cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxic | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Reduced activity of specific enzymes |
Case Study 1: Antimicrobial Activity
A study conducted by Kalinowska et al. investigated the antimicrobial properties of various halogenated compounds, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be approximately 100 µg/mL for Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies using human cancer cell lines (e.g., MCF-7 and HepG2) revealed that this compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM. This suggests that the compound may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential:
- Absorption : The lipophilicity of the compound may facilitate absorption through biological membranes.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes are likely to be involved in the biotransformation of this compound.
- Excretion : The elimination half-life and excretion routes need further investigation to determine safety and efficacy in therapeutic applications.
Properties
IUPAC Name |
1-bromo-4-[(4-methylphenyl)methyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-11-2-4-12(5-3-11)10-13-6-8-14(15)9-7-13/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCHURZGCLEQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.